Urea, 1-(2-bromoethyl)-3-(8-quinolyl)-
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Overview
Description
Urea, 1-(2-bromoethyl)-3-(8-quinolyl)-: is a synthetic organic compound that combines the structural features of urea, bromoethyl, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-bromoethyl)-3-(8-quinolyl)- typically involves the reaction of 8-quinolinecarboxylic acid with 2-bromoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then treated with urea to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The urea group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives may exhibit antimicrobial activity against various pathogens.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Chemistry: It can be incorporated into polymeric materials to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism by which Urea, 1-(2-bromoethyl)-3-(8-quinolyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The bromoethyl group can form covalent bonds with nucleophiles in proteins, altering their function.
Comparison with Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(8-quinolyl)-
- Urea, 1-(2-iodoethyl)-3-(8-quinolyl)-
- Urea, 1-(2-fluoroethyl)-3-(8-quinolyl)-
Uniqueness: Urea, 1-(2-bromoethyl)-3-(8-quinolyl)- is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.
Properties
CAS No. |
102434-35-5 |
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Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-quinolin-8-ylurea |
InChI |
InChI=1S/C12H12BrN3O/c13-6-8-15-12(17)16-10-5-1-3-9-4-2-7-14-11(9)10/h1-5,7H,6,8H2,(H2,15,16,17) |
InChI Key |
RGDLBFDDNZYBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NCCBr)N=CC=C2 |
Origin of Product |
United States |
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